Menadione sodium bisulfite

Overview

Description

Menadione sodium bisulfite is a synthetic derivative of menadione, also known as vitamin K3. It is a water-soluble compound that plays a crucial role in various biological processes, particularly in blood coagulation. This compound is often used as a nutritional supplement in animal feed due to its vitamin K activity .

Mechanism of Action

Target of Action

Menadione sodium bisulfite, also known as Vitamin K3, primarily targets the liver where it is converted into menaquinone . It acts as a cofactor in the synthesis of several blood clotting factors, including Factor II (prothrombin), VII, IX, X, and proteins C and S . These factors play a crucial role in the normal clotting of blood .

Mode of Action

This compound interacts with its targets by acting as a vitamin K analogue. It is involved in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body . This process is essential for these factors to bind calcium ions to phospholipid surfaces, which is a critical step in the coagulation cascade .

Biochemical Pathways

This compound affects the biochemical pathway related to blood clotting. It is involved in the gamma-carboxylation of glutamic acid residues of clotting factors, which is a necessary step for the coagulation cascade . Additionally, it is converted into menaquinone in the liver, a form of Vitamin K2 .

Pharmacokinetics

This compound is a fat-soluble vitamin precursor that requires bile for absorption from the gastrointestinal tract . After absorption, it accumulates in the liver .

Result of Action

The primary known function of this compound is to assist in the normal clotting of blood . It may also play a role in normal bone calcification . An overdose can be detrimental, especially to infants, who may suffer from extensive hemorrhaging or kernicterus, a form of severe brain damage .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it should be handled with adequate ventilation to minimize dust generation and accumulation . Contact with eyes, skin, and clothing should be avoided, and ignition sources should be eliminated due to its potential reactivity .

Biochemical Analysis

Biochemical Properties

Menadione sodium bisulfite participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it favors the formation of prothrombin and speeds up blood coagulation . This interaction enhances its antihemorrhagic activity compared to natural vitamins K .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to increase the production of reactive oxygen species, which are molecules that can damage or kill cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body . These proteins include the vitamin K-dependent coagulation factors II (prothrombin), VII (proconvertin), IX (Christmas factor), X (Stuart factor), protein C, protein S .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been reported that toxic effects can be seen on isolated cells, rats, and other animal models in the laboratory, but at levels tremendously higher than could ever be achieved by eating foods supplemented with Vitamin K3 .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, Sprague-Dawley rats received gradually increasing oral doses of menadione for 6 weeks, starting at 5 mg/kg bodyweight per day and increasing to 20 mg/kg bodyweight per day in the third week and 40 mg/kg bodyweight per day in the fifth week of treatment .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is converted to vitamin K2 (specifically, MK-4) by the prenyltransferase action of vertebrate UBIAD1 . This reaction requires the hydroquinone (reduced) form of K3, menadiol, produced by NQO1 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The release of menadione can occur in the intestine and it can undergo prenylation both in the intestine and tissues . Menadione is expected to be absorbed from both the small intestine and colon of animals by passive diffusion .

Subcellular Localization

It is known that menadione can penetrate the blood–brain barrier , suggesting that it may have effects in various subcellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Menadione sodium bisulfite can be synthesized using several methods. One common approach involves the reaction of menadione with sodium bisulfite. The process typically involves dissolving menadione in an appropriate solvent and then adding sodium bisulfite under controlled conditions to form the desired product .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of 3,4-dihydro-1(2H)-naphthone as a raw material. This compound is then subjected to a series of reactions, including oxidation and sulfonation, to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Menadione sodium bisulfite undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into active forms of vitamin K in the body .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form menadione, which is then further converted into vitamin K2.

Reduction: The compound can be reduced to menadiol, a hydroquinone form that plays a role in biological systems.

Substitution: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Major Products Formed: The primary products formed from these reactions include menadione, menadiol, and various vitamin K derivatives .

Scientific Research Applications

Menadione sodium bisulfite has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its role in cellular processes, including oxidative stress responses and enzyme regulation.

Medicine: this compound is investigated for its potential therapeutic effects, particularly in blood coagulation disorders and as an anticancer agent.

Industry: It is used in animal feed to enhance the nutritional value and promote healthy growth in livestock

Comparison with Similar Compounds

Menadione sodium bisulfite is unique compared to other similar compounds due to its water solubility and specific biological activities. Similar compounds include:

Menadione (Vitamin K3): A fat-soluble form of vitamin K that is less commonly used due to its potential toxicity.

Menadiol (Vitamin K4): A water-soluble derivative that is also converted to active vitamin K in the body.

Phylloquinone (Vitamin K1): A naturally occurring form of vitamin K found in plants.

Menaquinone (Vitamin K2): A form of vitamin K produced by bacteria and found in fermented foods

This compound stands out due to its enhanced solubility and efficacy in promoting blood coagulation and other biological processes.

Biological Activity

Menadione sodium bisulfite (MSB), a water-soluble derivative of vitamin K3, has garnered attention for its diverse biological activities, including its effects on cell signaling, cytotoxicity, and potential therapeutic applications. This article reviews the current understanding of MSB's biological activity, supported by relevant case studies and research findings.

This compound is known for its redox properties, which allow it to participate in electron transfer processes. Unlike its parent compound menadione, MSB exhibits reduced oxidative stress effects while maintaining some of the beneficial properties associated with vitamin K3. MSB acts primarily through the generation of reactive oxygen species (ROS) and modulation of cellular redox states.

Key Mechanisms:

- Cytotoxicity : MSB induces apoptosis in various cell lines, including osteoclasts and osteoblasts, by elevating peroxide and superoxide levels .

- Antitumor Activity : Research indicates that MSB can deplete glutathione (GSH) pools in cancer cells, leading to growth inhibition. Concentrations above 27 µM significantly reduce GSH levels and increase superoxide generation .

- Mitochondrial Function Modulation : MSB has been shown to affect mitochondrial dynamics, potentially serving as a mitochondrial uncoupler that disrupts normal energy production .

1. Antifungal Effects

A study demonstrated that applying 10 mM of MSB to tomato plants effectively controlled grey mould, a significant fungal disease. This application delayed fungal infection by at least 7 days, indicating its potential as an eco-friendly agricultural agent .

2. Electron Transfer Enhancement

Research comparing MSB with menadione revealed that while menadione promoted ROS production significantly, MSB facilitated stable electron transfer from yeast cells to an anode without inducing oxidative stress . This suggests that MSB may be safer for use in biotechnological applications.

3. Amyloid Formation Inhibition

MSB has shown promise in inhibiting the aggregation of amyloid-beta (Aβ42), a protein implicated in Alzheimer's disease. In vitro studies indicated that MSB could delay the structural conversion of Aβ42 and reduce its membrane-disruptive properties, offering insights into potential therapeutic applications for neurodegenerative diseases .

Comparative Analysis of Biological Effects

| Biological Activity | Menadione | This compound (MSB) |

|---|---|---|

| Cytotoxicity | High; induces apoptosis | Moderate; lower toxicity |

| ROS Production | Significant | Minimal |

| Antitumor Activity | Yes; via GSH depletion | Yes; less toxic than menadione |

| Mitochondrial Effects | Strong uncoupling | Moderate uncoupling |

| Agricultural Applications | Limited | Effective against fungal pathogens |

Properties

CAS No. |

130-37-0 |

|---|---|

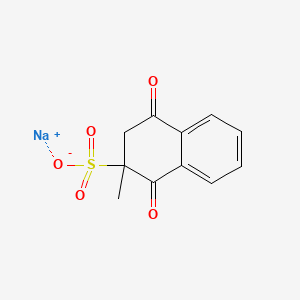

Molecular Formula |

C11H10NaO5S |

Molecular Weight |

277.25 g/mol |

IUPAC Name |

sodium;2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonate |

InChI |

InChI=1S/C11H10O5S.Na/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13;/h2-5H,6H2,1H3,(H,14,15,16); |

InChI Key |

CPXLSZUJVOZQLO-UHFFFAOYSA-N |

SMILES |

CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

57414-02-5 130-37-0 |

Pictograms |

Irritant; Environmental Hazard |

Related CAS |

130-36-9 (Parent) |

Synonyms |

2-Methyl-1,4-naphthalenedione 2-Methyl-1,4-naphthoquinone 2-Methylnaphthoquinone Bisulfite, Menadione Bisulfite, Menadione Sodium Menadione Menadione bisulfite Menadione sodium bisulfite Menadione sodium bisulfite, trihydrate Sodium Bisulfite, Menadione Vicasol Vikasol Vitamin K 3 Vitamin K3 Vitamin K3 sodium bisulfite |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does menadione sodium bisulfite interact with cells to exert its effects?

A1: While the exact mechanisms of action are still being investigated, research suggests that MSB exerts its effects through multiple pathways. One key aspect involves its redox cycling properties, leading to the generation of reactive oxygen species (ROS) []. These ROS can interact with cellular components, including DNA, proteins, and lipids, potentially impacting various cellular functions [].

Q2: What are the downstream effects of this compound's interaction with its targets?

A2: The downstream effects of MSB vary depending on the cell type, concentration, and exposure time. Some observed effects include:* Depletion of Glutathione (GSH): MSB can deplete GSH, a crucial cellular antioxidant, potentially increasing susceptibility to oxidative stress [].* Impact on NADPH levels: MSB can disrupt the NADPH pool, a critical factor in cellular redox balance, potentially influencing various metabolic processes [].* Modulation of gene expression: Studies suggest MSB can influence gene expression, particularly those involved in oxidative stress response and iron metabolism [].* Induction of plant defenses: In plants, MSB has been shown to trigger defense responses, including the accumulation of phytoalexins, enhancing resistance to pathogens [].

Q3: What is the molecular formula, weight, and spectroscopic data for this compound?

A3:* Molecular Formula: C11H9O6SNa* Molecular Weight: 292.25 g/mol* Spectroscopic Data: While the provided papers don't detail specific spectroscopic data, characteristic peaks can be observed using techniques like UV-Vis spectrophotometry (e.g., maximum absorbance around 261 nm) [, ].

Q4: How does the stability of this compound compare to other vitamin K3 preparations?

A4: Studies show that MSB's stability can be influenced by various factors, including temperature, humidity, and the presence of other ingredients [, ]. Research suggests that compared to menadione dimethylpyrimidinol bisulfite (MDPB), MSB tends to be less stable under heat, moisture, and pressure during processes like pelleting [].

Q5: Are there specific formulations that enhance this compound's stability in animal feed?

A5: Yes, research indicates that encapsulating MSB in micro-capsule or micro-sphere formulations can improve its stability during feed processing, particularly during pelleting [].

Q6: Does the available research describe any catalytic properties or applications of this compound?

A6: The provided research primarily focuses on the biological activities and applications of MSB, without delving into its potential catalytic properties.

Q7: Has computational chemistry been used to study this compound?

A7: The provided research doesn't offer details on computational studies regarding MSB's interactions or properties.

Q8: How do structural modifications to this compound affect its biological activity?

A8: While specific SAR studies aren't described in these papers, research highlights the importance of the methyl group in MSB's structure []. Substitution of this methyl group with larger alkyl groups, as seen in vitamin K1 and K2, leads to a loss of the anti-MRSA activity observed with MSB [].

Q9: What factors influence the stability of this compound in pharmaceutical preparations?

A9: Research indicates that factors like pH, temperature, and exposure to light can impact MSB's stability in solutions [, ]. Complex formation with glutathione (GSH) has been shown to enhance its photostability [].

Q10: What SHE (Safety, Health, and Environment) regulations are relevant to the handling and use of this compound?

A10: While specific SHE regulations aren't discussed in the papers, researchers and manufacturers must adhere to relevant safety guidelines for handling chemicals.

Q11: How is this compound metabolized in calves?

A11: Research in calves indicates that intestinal microorganisms play a crucial role in MSB metabolism. They convert it to menaquinone-4, which is then absorbed and stored primarily in the liver [].

Q12: What in vitro models have been used to investigate the activity of this compound?

A12: Studies have utilized various in vitro models, including cell lines like murine leukemia L1210 [] and bacterial cultures of Staphylococcus aureus [] and Escherichia coli [], to assess MSB's effects on cell growth, oxidative stress, and other cellular processes.

Q13: What in vivo models have been used to study the effects of this compound?

A13: Research has employed various animal models, including:* Chicks: Used to investigate MSB's effects on vitamin K activity, blood clotting, and response to cecal coccidiosis [, , , , ].* Rats: Employed to assess MSB's impact on prothrombin time, blood coagulation factors, and its role in reversing dicumarol-induced hypoprothrombinemia [, ].* Calves: Used to study the metabolism of MSB and its conversion to menaquinone-4 by intestinal microorganisms [].* Fish (Mummichog Fundulus heteroclitus): Used to investigate the effects of vitamin K deficiency on fish health and reproduction, with MSB provided as a dietary supplement in control groups [].

Q14: Is there evidence of resistance development to this compound in any organisms?

A14: The provided research does not specifically address resistance development to MSB.

Q15: What are the potential toxic effects of this compound?

A15: While generally considered safe at appropriate doses, excessive MSB can lead to adverse effects, primarily due to its pro-oxidant properties.

Q16: Are there any drug delivery strategies being explored to improve the targeting of this compound?

A16: The provided research doesn't delve into specific drug delivery strategies for MSB.

Q17: Are there any known biomarkers associated with this compound's activity or efficacy?

A17: While the provided research doesn't explicitly mention specific biomarkers for MSB, they highlight measurable parameters like prothrombin time, clotting factor activity, and GSH levels, which can be used to assess its biological effects [, , , ].

Q18: What analytical techniques are commonly employed to quantify this compound in various matrices?

A18: Several analytical methods have been utilized to quantify MSB:* High-Performance Liquid Chromatography (HPLC): Employed to determine MSB content in injections, tablets, and animal feed, often coupled with UV detection [, , , ].* Spectrophotometry: Used to measure MSB concentration based on its absorbance at specific wavelengths, particularly around 261 nm [, ].* Chemiluminescence (CL) Flow Injection Analysis: Utilized for the sensitive determination of MSB, based on its ability to either enhance or suppress chemiluminescence reactions [, ].

Q19: What is the environmental fate of this compound?

A19: The provided research doesn't provide specific information on the environmental fate or degradation of MSB.

Q20: How does the solubility of this compound in various solvents affect its bioavailability?

A20: MSB's solubility in water and various alcohol-water mixtures has been studied, and its solubility influences its bioavailability and applications in different formulations [].

Q21: What validation parameters are important for analytical methods used to quantify this compound?

A21: Analytical method validation for MSB quantification typically involves assessing parameters such as:* Linearity: Ensuring a linear relationship between the analyte concentration and the instrument response over a defined range [, , ].* Accuracy: Determining the closeness of measured values to the true value, often assessed through recovery studies [, , ].* Precision: Evaluating the agreement between replicate measurements, expressed as relative standard deviation (RSD) [, , , , ].* Specificity: Demonstrating the method's ability to distinguish MSB from other components in the sample matrix [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.